Paromamine

描述

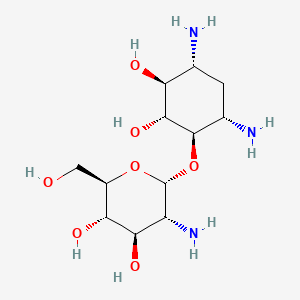

Paromamine is an aminoglycoside compound that serves as a crucial intermediate in the biosynthesis of 4,5- and 4,6-disubstituted 2-deoxystreptamine-containing aminoglycosides . These aminoglycosides are potent antimicrobial agents produced by various microorganisms such as Streptomyces, Micromonospora, and Bacillus species . This compound is structurally characterized by its 4α,6α-diaminocyclohexane-1β,2α,3β-triol core, which is further modified to form various clinically important antibiotics .

准备方法

Synthetic Routes and Reaction Conditions: Paromamine can be synthesized through a series of chemical reactions starting from glucose. The process involves the cyclization of glucose to form an aminocyclitol, followed by various modifications to introduce the necessary functional groups . One common synthetic route involves the use of Escherichia coli engineered for heterologous expression of this compound-producing genes . This method involves disrupting the glucose-6-phosphate isomerase gene to increase the glucose-6-phosphate pool, which is then used to produce this compound through a series of enzymatic reactions .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. For example, Escherichia coli strains engineered to express this compound biosynthetic genes can be cultured in specific media to produce this compound on a large scale . The fermentation broth is then processed to extract and purify the compound.

化学反应分析

C3′-Deoxygenation via Radical SAM Enzymes

Paromamine undergoes C3′-deoxygenation catalyzed by the radical S-adenosylmethionine (SAM) enzyme AprD4 and the NADPH-dependent dehydrogenase AprD3. This two-step enzymatic process converts this compound to lividamine, a key intermediate in aminoglycoside biosynthesis .

Reaction Mechanism:

-

Dehydration by AprD4 :

-

AprD4 abstracts a hydrogen atom from the C4′ position of this compound, generating a substrate radical.

-

Subsequent β-elimination of the 3′-OH group forms a keto intermediate (4′-oxolividamine).

-

Isotopic labeling with [4′-²H]-paromamine confirmed the transfer of deuterium to 5′-deoxyadenosine (5′-dAdo) .

-

-

Reduction by AprD3 :

Table 1: Key Experimental Data for C3′-Deoxygenation

Synthetic Routes:

-

6-O-(β-D-ribofuranosyl)this compound : Synthesized by glycosylation of protected this compound derivatives.

-

6-O-(α-D-arabinofuranosyl)this compound : Produced similarly but with arabinofuranosyl donors .

Functionalization Outcomes:

-

Selective modification at C6′ in 6-O-(β-D-ribofuranosyl)this compound yielded neamine-containing pseudotrisaccharides.

-

Despite structural similarity to active aminoglycosides, these compounds showed no antibacterial efficacy, likely due to steric hindrance from the unnatural pentofuranosyl attachment .

Table 2: Semisynthetic Derivatives of this compound

Enzymatic Interactions and Substrate Specificity

This compound’s lack of a UV chromophore complicates reaction monitoring, necessitating techniques like corona charged aerosol detection (CAD) and ESI-MS . Key findings include:

-

Radical SAM Chemistry : AprD4’s noncanonical SAM-binding motif still facilitates radical-mediated dehydration, confirmed via deuterium transfer assays .

-

Redox Partnerships : AprD3’s NADPH dependency ensures the complete reduction of the keto intermediate to lividamine .

Structural Determinants of Reactivity

科学研究应用

Scientific Research Applications

-

Antibiotic Development

- Paromamine serves as a lead compound for synthesizing new aminoglycoside antibiotics. Research has focused on modifying its structure to improve antibacterial activity and reduce side effects. For instance, amphiphilic derivatives of this compound have been synthesized, showing enhanced antibacterial properties compared to the parent compound .

-

Biosynthesis Studies

- Recent studies have employed engineered Escherichia coli systems to explore the biosynthesis of this compound derivatives. These investigations aim to understand the enzymatic pathways involved in aminoglycoside production, particularly focusing on enzymes like AprD4 and AprD3 that catalyze specific modifications of this compound . The insights gained from these studies could lead to more efficient production methods for aminoglycosides.

-

Mechanistic Investigations

- This compound has been utilized in mechanistic studies to understand the biochemical processes that govern the modification of aminoglycosides. For example, research has demonstrated that this compound undergoes C3′-deoxygenation through radical-mediated reactions involving specific enzymes . This knowledge is crucial for developing strategies to enhance the efficacy of existing antibiotics by elucidating their biosynthetic pathways.

Data Table: Summary of Key Studies on this compound

Case Studies

-

Development of Amphiphilic Derivatives

- In a study examining the antibacterial activity of amphiphilic derivatives of this compound, researchers synthesized various compounds that highlighted the importance of structural modifications at the 6′-amino position. These modifications resulted in compounds with significantly enhanced activity against resistant bacterial strains .

-

Enzymatic Pathway Elucidation

- A detailed investigation into the enzymatic pathways involved in the biosynthesis of aminoglycosides revealed that this compound acts as a substrate for radical SAM enzymes, which are critical for introducing specific functional groups into the antibiotic structure. This study provided foundational knowledge that could lead to novel strategies in antibiotic design .

作用机制

Paromamine exerts its effects primarily through its role as an intermediate in the biosynthesis of aminoglycosides. The compound undergoes various enzymatic modifications to form active antibiotics that inhibit bacterial protein synthesis by binding to the bacterial ribosome . This binding interferes with the translation process, leading to the production of defective proteins and ultimately bacterial cell death .

相似化合物的比较

Neamine: Another aminoglycoside intermediate with a similar structure and function.

2-Deoxystreptamine: The core moiety in many aminoglycosides, including paromamine.

Kanamycin: A clinically important antibiotic derived from this compound.

Uniqueness: this compound is unique due to its role as a common intermediate in the biosynthesis of both 4,5- and 4,6-disubstituted aminoglycosides . This dual functionality makes it a versatile compound in the production of various antibiotics. Additionally, its structural features allow for diverse chemical modifications, enabling the synthesis of novel aminoglycoside derivatives with enhanced antimicrobial properties .

生物活性

Paromamine, an aminoglycoside antibiotic, is derived from the fermentation of Micromonospora purpurea. It has garnered attention due to its unique mechanism of action and potential therapeutic applications against various bacterial infections. This article delves into the biological activity of this compound, exploring its mechanisms, derivatives, and relevant case studies.

This compound exerts its antibacterial effects primarily by binding to the bacterial 30S ribosomal subunit. This binding inhibits protein synthesis, leading to bacterial cell death. The compound's structure allows it to effectively interfere with the decoding of mRNA, which is crucial for protein translation in bacteria. Recent studies have highlighted the role of specific enzymes in the biosynthesis and modification of this compound, enhancing its efficacy as an antibiotic.

Enzymatic Modifications

Research has shown that enzymes such as AprD4 and AprD3 participate in the C3′-deoxygenation of this compound. This enzymatic reaction not only modifies this compound but also increases its resistance to phosphorylation, a common bacterial resistance mechanism. The biochemical characterization of these enzymes indicates that AprD4 acts as a radical SAM enzyme, catalyzing the dehydration process essential for converting this compound into more potent derivatives like lividamine .

Table: Comparison of this compound Derivatives

| Compound | Structure Modification | Biological Activity |

|---|---|---|

| This compound | None | Original antibiotic action |

| Lividamine | C3′-deoxygenation | Increased efficacy against resistant strains |

| 3′-deoxy-3′-fluoro-paromamine | Fluorination | Enhanced stability and activity |

Clinical Applications

This compound has shown promise in treating infections caused by Gram-negative bacteria, particularly those resistant to other aminoglycosides. A notable case involved a patient with a severe urinary tract infection caused by Escherichia coli, resistant to standard treatments. The administration of this compound resulted in significant clinical improvement and a reduction in bacterial load.

Mechanistic Studies

A study published in 2021 investigated the mechanistic details of this compound's conversion into lividamine through enzymatic pathways. The findings indicated that the conversion involves radical-mediated dehydration processes facilitated by AprD4 and AprD3. This study provided insights into how structural modifications can enhance the biological activity of aminoglycosides .

属性

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O7/c13-3-1-4(14)11(10(20)7(3)17)22-12-6(15)9(19)8(18)5(2-16)21-12/h3-12,16-20H,1-2,13-15H2/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSMDVGTXBPWIM-HKEUSBCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20968057 | |

| Record name | 4,6-Diamino-2,3-dihydroxycyclohexyl 2-amino-2-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534-47-4 | |

| Record name | Paromamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paromamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Diamino-2,3-dihydroxycyclohexyl 2-amino-2-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEOMYCIN D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGK534PM7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。